Antibiotic TA

Description

Properties

Molecular Formula |

C35H61NO8 |

|---|---|

Molecular Weight |

623.9 g/mol |

IUPAC Name |

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |

InChI |

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |

InChI Key |

VQWNGCSUNKJFLW-ACPVBGRSSA-N |

Isomeric SMILES |

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |

Canonical SMILES |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Synonyms |

antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Myxovirescin A1 from Myxococcus xanthus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin A1, a potent antibiotic with a unique 28-membered macrolactam lactone structure, stands as a promising lead compound in the ongoing search for novel antimicrobial agents.[1][2] Produced by the soil-dwelling myxobacterium Myxococcus xanthus, this secondary metabolite exhibits significant bactericidal activity, particularly against Gram-negative bacteria, by targeting the type II signal peptidase (LspA), an essential enzyme in bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Myxovirescin A1, offering detailed experimental protocols and quantitative data to support research and development efforts in this area.

Physicochemical Properties and Bioactivity

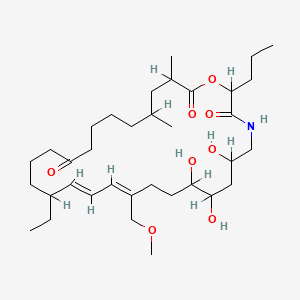

Myxovirescin A1, with the molecular formula C35H61NO8 and a molecular weight of 623.87 g/mol , is characterized by its unique macrocyclic structure. Its bioactivity is primarily directed against Gram-negative bacteria, with notable efficacy against Escherichia coli.

Table 1: Physicochemical Properties of Myxovirescin A1

| Property | Value | Reference |

| Molecular Formula | C35H61NO8 | |

| Molecular Weight | 623.87 g/mol | |

| General Structure | 28-membered macrolactam lactone | [1][2] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Myxovirescin A1

| Target Organism | MIC (µg/mL) | Reference |

| Escherichia coli | 4 | [1][2] |

| Gram-negative bacteria (general) | 1-5 | |

| Gram-positive bacteria (some) | 20-50 |

Biosynthesis of Myxovirescin A1

The biosynthesis of Myxovirescin A1 in Myxococcus xanthus is a complex process orchestrated by a large biosynthetic gene cluster spanning approximately 83 kb and comprising at least 21 open reading frames.[3] This intricate molecular machinery involves a hybrid system of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which work in concert to assemble the macrolide backbone from acetate, propionate, and glycine precursors.[3]

The biosynthetic pathway is initiated by the loading of a starter unit, followed by a series of condensation reactions catalyzed by the PKS and NRPS modules. The growing polyketide chain undergoes various modifications, including reductions and dehydrations, before the final cyclization and release of the Myxovirescin A1 molecule.

Signaling and Regulation of Production

The production of Myxovirescin A1, like many secondary metabolites in Myxococcus xanthus, is tightly regulated by a complex network of signaling pathways. These pathways allow the bacterium to sense and respond to environmental cues, such as nutrient availability and population density, and to coordinate the expression of biosynthetic genes accordingly. While the precise regulatory network governing Myxovirescin A1 production is still under investigation, several key signaling systems are known to play a role in secondary metabolism in M. xanthus.

Two-Component Systems

Two-component signal transduction systems, typically consisting of a sensor histidine kinase and a response regulator, are abundant in M. xanthus and are known to regulate a wide range of cellular processes, including development and secondary metabolism.[4] These systems allow the bacterium to perceive environmental signals and transduce them into changes in gene expression. Although the specific two-component systems directly controlling the Myxovirescin A1 gene cluster have not been fully elucidated, systems like NlaS/NlaR are implicated in the broader regulation of secondary metabolite production.

Stringent Response

The stringent response is a global regulatory network activated in response to nutrient starvation, particularly amino acid limitation.[5][6] This response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), which accumulate in the cell and lead to a massive reprogramming of gene expression.[5][6] This includes the upregulation of genes involved in secondary metabolism, likely as a survival strategy under nutrient-deprived conditions. The stringent response is therefore thought to be a key trigger for Myxovirescin A1 production.

Experimental Protocols

Culture of Myxococcus xanthus

Myxococcus xanthus is typically cultured in CTT medium at 33°C with vigorous shaking to ensure adequate aeration.

CTT Medium Composition (per liter):

-

Casitone: 10 g

-

Tris-HCl (pH 7.6): 1.21 g (10 mM)

-

KH2PO4: 1.36 g (10 mM)

-

MgSO4·7H2O: 2.46 g (10 mM)

-

Adjust pH to 7.6 with KOH

For solid medium, add 15 g of agar per liter.

Extraction and Purification of Myxovirescin A1

The following protocol outlines a general procedure for the extraction and purification of Myxovirescin A1 from a large-scale fermentation of M. xanthus.

Step-by-Step Protocol:

-

Fermentation: Inoculate a large volume of sterile CTT medium with a seed culture of M. xanthus. Incubate at 33°C with shaking for 5-7 days, or until maximal production of Myxovirescin A1 is achieved (this can be monitored by bioassay or HPLC analysis of small samples).

-

Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes). Discard the supernatant.

-

Extraction: Resuspend the cell pellet in chloroform and stir or shake for several hours at room temperature to extract the secondary metabolites. Repeat the extraction process to ensure complete recovery.

-

Concentration: Combine the chloroform extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the components based on polarity. Collect fractions and analyze them for the presence of Myxovirescin A1.

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Myxovirescin A1 and further purify them using reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both often containing a small amount of trifluoroacetic acid (TFA) or formic acid.

-

Analysis: Confirm the purity and identity of the isolated Myxovirescin A1 using HPLC with a diode array detector (DAD) for UV-Vis spectral analysis, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Table 3: Spectroscopic Data for Myxovirescin A1

| Technique | Key Observations | Reference |

| ¹H NMR | (Data to be populated with specific chemical shifts and coupling constants) | |

| ¹³C NMR | (Data to be populated with specific chemical shifts) | |

| Mass Spec. | [M+H]⁺ ion at m/z 624.4470 (calculated for C35H62NO8⁺) |

Conclusion

Myxovirescin A1 represents a compelling starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its unique structure and mechanism of action make it an attractive target for further investigation and medicinal chemistry efforts. This technical guide provides a foundational understanding of the discovery, biosynthesis, and isolation of Myxovirescin A1, offering detailed protocols and data to facilitate future research in this promising area of natural product drug discovery. The continued exploration of the regulatory networks governing its production in Myxococcus xanthus may also unveil strategies for enhancing its yield and generating novel analogs with improved therapeutic properties.

References

- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Component Signal Transduction Systems That Regulate the Temporal and Spatial Expression of Myxococcus xanthus Sporulation Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stringent response in Myxococcus xanthus is regulated by SocE and the CsgA C-signaling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to the Biosynthesis and Gene Cluster Analysis of Glycopeptide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of glycopeptide antibiotic biosynthesis, with a primary focus on teicoplanin and the teicoplanin-like compound A40926. It provides a comprehensive overview of the genetic architecture, biosynthetic pathways, and regulatory networks that govern the production of these clinically vital molecules. This document serves as a valuable resource for researchers actively engaged in natural product discovery, antibiotic development, and synthetic biology, offering detailed experimental methodologies and data-driven insights to accelerate research and innovation in this critical field.

The Genetic Blueprint: Glycopeptide Antibiotic Biosynthetic Gene Clusters

Glycopeptide antibiotics, such as teicoplanin and A40926 (the precursor to dalbavancin), are complex natural products synthesized by actinomycete bacteria.[1][2] The genetic instructions for their production are encoded in large, contiguous stretches of DNA known as biosynthetic gene clusters (BGCs). These clusters are a hallmark of secondary metabolite biosynthesis in microorganisms and contain all the necessary genes for the assembly, modification, regulation, and transport of the antibiotic.[3]

Architectural Overview of Teicoplanin and A40926 BGCs

The BGCs for teicoplanin (tcp cluster in Actinoplanes teichomyceticus) and A40926 (dbv cluster in Nonomuraea sp.) are extensive, spanning tens of kilobases and containing a multitude of open reading frames (ORFs). These ORFs can be categorized based on their putative functions, providing a roadmap for understanding the biosynthetic process.

| Feature | Teicoplanin Gene Cluster (tcp) | A40926 Gene Cluster (dbv) | Reference(s) |

| Producing Organism | Actinoplanes teichomyceticus | Nonomuraea sp. ATCC39727 | [1][2] |

| Approximate Size | ~73 kb | Not explicitly stated, but part of a >90kb genomic segment | [1][4] |

| Number of ORFs | 39 | 37 | [1][2] |

| Key Biosynthetic Enzymes | Non-ribosomal peptide synthetases (NRPS), Glycosyltransferases, Acyltransferase, Oxygenases, Halogenase | Non-ribosomal peptide synthetases (NRPS), Glycosyltransferases, Mannosyltransferase, Oxygenases, Halogenase | [1][2][5] |

| Regulatory Genes | tei15* (StrR-like), tei16* (LuxR-type) | dbv3 (LuxR-like), dbv4 (StrR-like) | [6][7] |

| Resistance Genes | Present | Present | [1][2] |

| Transport Genes | Present | Present | [1][2] |

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS)

The backbone of glycopeptide antibiotics is a heptapeptide core assembled by a large, multi-domain enzymatic complex called a non-ribosomal peptide synthetase (NRPS). These mega-enzymes are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within an NRPS module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by adjacent T domains.

The sequence and organization of these modules dictate the primary structure of the heptapeptide core.

The Biosynthetic Pathway: From Precursors to Potent Antibiotic

The biosynthesis of teicoplanin and related glycopeptides is a multi-step process involving the coordinated action of numerous enzymes encoded within the BGC.

Heptapeptide Core Assembly

The process begins with the NRPS-mediated synthesis of the linear heptapeptide from precursor amino acids, including non-proteinogenic amino acids like 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DPG).

Tailoring and Modification: The Keys to Diversity and Activity

Following the assembly of the heptapeptide core, a series of post-synthesis modifications, often referred to as "tailoring," are crucial for the final structure and biological activity of the antibiotic. These modifications include:

-

Oxidative Cross-linking: Cytochrome P450 monooxygenases catalyze the cross-linking of the aromatic side chains of the amino acid residues, forming the characteristic rigid, cup-shaped structure of the glycopeptide core.

-

Glycosylation: Glycosyltransferases attach sugar moieties to the heptapeptide aglycone. In teicoplanin, two glycosyltransferases are responsible for attaching N-acetylglucosamine to specific amino acid residues.[1]

-

Acylation: An acyltransferase attaches a lipid side chain to one of the sugar moieties in teicoplanin, a feature that contributes to its mechanism of action.[5]

-

Halogenation: A halogenase incorporates chlorine atoms into specific amino acid residues.

The following diagram illustrates the general biosynthetic pathway for a teicoplanin-type glycopeptide antibiotic.

Caption: Generalized biosynthetic pathway of teicoplanin.

Regulation of Biosynthesis: A Tightly Controlled Process

The production of antibiotics is a metabolically expensive process for the producing organism and is therefore tightly regulated. In the teicoplanin and A40926 BGCs, this regulation is orchestrated by pathway-specific regulatory genes.

A key regulatory motif in many actinomycete BGCs is the presence of "StrR-like" and "LuxR-type" transcriptional regulators.[6] In the teicoplanin cluster, the LuxR-type regulator Tei16* is thought to control the expression of the StrR-like regulator Tei15. Tei15 then acts as a direct activator for the majority of the biosynthetic genes within the tcp cluster.[7] A similar hierarchical regulatory cascade is observed in the A40926 BGC with Dbv3 (LuxR-like) and Dbv4 (StrR-like).[6]

The following diagram depicts the regulatory cascade in teicoplanin biosynthesis.

Caption: Regulatory cascade of teicoplanin biosynthesis.

Experimental Protocols for Gene Cluster Analysis

The functional characterization of a BGC relies on a combination of bioinformatics and molecular genetics techniques.

Bioinformatics Analysis of Biosynthetic Gene Clusters

The initial step in analyzing a new glycopeptide BGC is in silico analysis using specialized bioinformatics tools.

Workflow for Bioinformatics Analysis:

-

Genome Sequencing: Obtain the complete or draft genome sequence of the producing organism.

-

BGC Identification: Use software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or ClusterFinder to identify putative secondary metabolite BGCs within the genome.[4][8]

-

Gene Annotation: antiSMASH provides detailed annotation of the ORFs within the predicted BGC, including predictions of enzyme function and NRPS domain architecture.

-

Comparative Genomics: Utilize tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to compare the identified BGC with a database of known BGCs (e.g., MIBiG).[9] This helps in classifying the BGC and predicting the chemical class of the produced metabolite.

-

NRPS Analysis: Specialized tools can be used to analyze the adenylation (A) domains of the NRPS to predict the specific amino acid substrates.

The following diagram illustrates a typical bioinformatics workflow for BGC analysis.

Caption: Bioinformatics workflow for BGC analysis.

Gene Knockout and Functional Characterization

To experimentally validate the function of a gene or the entire BGC, targeted gene knockout is a powerful tool. CRISPR-Cas9-based methods have been adapted for use in actinomycetes and offer a precise way to inactivate genes of interest.

General Protocol for CRISPR-Cas9 Mediated Gene Knockout in Actinoplanes:

-

Design of guide RNAs (sgRNAs): Design two sgRNAs targeting the 5' and 3' ends of the gene of interest to create a large deletion.

-

Vector Construction: Clone the Cas9 expression cassette and the sgRNA expression cassettes into an appropriate E. coli-Actinoplanes shuttle vector.

-

Conjugation: Transfer the constructed plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to Actinoplanes teichomyceticus via intergeneric conjugation.

-

Selection of Exconjugants: Select for exconjugants on media containing appropriate antibiotics.

-

Verification of Deletion: Screen for the desired deletion mutants using PCR with primers flanking the target gene. Confirm the deletion by Sanger sequencing.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression involves transferring the entire BGC from the native producer into a more genetically tractable host organism, such as Streptomyces coelicolor. This approach can be used to activate silent BGCs, improve product titers, and facilitate genetic manipulation.

General Protocol for Heterologous Expression in Streptomyces coelicolor:

-

Cloning of the BGC: Clone the entire BGC into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This may require stitching together multiple smaller DNA fragments.

-

Host Strain Selection: Utilize an engineered S. coelicolor host strain that has been optimized for heterologous expression, often by deleting its own major secondary metabolite BGCs to reduce competition for precursors and simplify downstream analysis.[10]

-

Transformation/Conjugation: Introduce the BGC-containing vector into the S. coelicolor host.

-

Cultivation and Metabolite Analysis: Cultivate the recombinant S. coelicolor strain under conditions that promote secondary metabolism.

-

Detection of the Novel Product: Analyze the culture extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the target antibiotic.

Enhancing Antibiotic Production through Genetic Engineering

A thorough understanding of the biosynthetic pathway and its regulation opens up avenues for rationally engineering the producing strains to improve antibiotic yields.

Overexpression of Positive Regulators

Overexpression of positive regulatory genes, such as dbv3 and dbv4 in the A40926 producer, has been shown to significantly increase antibiotic production.[6][8]

| Genetic Modification | Organism | Effect on Production | Reference(s) |

| Overexpression of dbv3 | Nonomuraea sp. | ~2-fold increase in A40926 production | [8] |

| Overexpression of dbv3 and dbv4 | Nonomuraea gerenzanensis | Significant increase in A40926 production | [6] |

| Overexpression of dbv3 and dbv20 | Nonomuraea gerenzanensis | A40926 yield increased from 163 mg/L to 272 mg/L | [11] |

| Deletion of dbv23 (putative acetyltransferase) | Nonomuraea sp. | ~2-fold increase in A40926 production | [8] |

| Addition of proline to the culture medium | Actinoplanes teichomyceticus | Teicoplanin productivity of 3.12 g/L | [12] |

Manipulation of Precursor Supply and Competing Pathways

Engineering the primary metabolism to increase the intracellular pool of precursor amino acids or deleting genes involved in competing metabolic pathways can also be effective strategies to boost antibiotic titers.

Future Outlook and Applications

The detailed characterization of glycopeptide antibiotic BGCs is not only crucial for optimizing the production of existing drugs but also for the discovery and development of novel antibiotics. The modular nature of NRPSs makes them attractive targets for combinatorial biosynthesis, where domains or modules can be swapped to create novel peptide backbones. Furthermore, the growing database of sequenced microbial genomes represents a vast, largely untapped reservoir of novel BGCs waiting to be discovered and characterized. By combining advanced bioinformatics with cutting-edge synthetic biology techniques, the scientific community is poised to unlock the full potential of nature's biosynthetic machinery in the fight against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of antiSMASH and other computational approaches to mine secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 [frontiersin.org]

- 7. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A computational framework to explore large-scale biosynthetic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of teicoplanin from Actinoplanes teichomyceticus ID9303 by adding proline - PubMed [pubmed.ncbi.nlm.nih.gov]

Myxovirescin A1: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxovirescin A1, a 28-membered macrolactam lactone produced by the myxobacterium Myxococcus virescens, is a potent bactericidal agent with a unique mechanism of action against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria.[1][2][3] This document provides a comprehensive technical overview of the molecular basis of Myxovirescin A1's antibacterial activity, focusing on its interaction with the bacterial cell wall synthesis machinery. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Targeting Lipoprotein Maturation

Myxovirescin A1's primary mechanism of action is not direct inhibition of peptidoglycan synthesis, but rather the disruption of lipoprotein maturation, a critical process for maintaining the integrity of the bacterial cell envelope.[4][5] The specific molecular target of Myxovirescin A1 is the Type II signal peptidase (LspA) .[1][6]

LspA is an essential aspartyl protease located in the inner membrane of bacteria.[5][7] It is responsible for the cleavage of the signal peptide from prolipoproteins after they have been lipidated by prolipoprotein diacylglyceryl transferase (Lgt).[4][8] This cleavage is the final step in the maturation of lipoproteins, which play crucial roles in various cellular functions, including nutrient uptake, signal transduction, and maintaining the structural integrity of the outer membrane.

Myxovirescin A1 acts as a non-competitive inhibitor of LspA.[5] Structural studies have revealed that Myxovirescin A1 binds to the active site of LspA, with its critical hydroxyl group positioned between the two catalytic aspartate residues.[4][5][9] This interaction mimics a non-cleavable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity.[5][10] The inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the inner membrane, resulting in a toxic buildup that disrupts the cell envelope and leads to rapid cell death.[1][6] This bactericidal activity is dependent on ongoing protein synthesis.[1][11]

The following diagram illustrates the bacterial lipoprotein processing pathway and the inhibitory role of Myxovirescin A1.

Figure 1: The bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of Myxovirescin A1.

Table 1: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13]

| Bacterial Species | MIC (µg/mL) | Reference |

| Escherichia coli | 1 | [14] |

| Escherichia coli | 4 | [1] |

| Gram-negative bacteria (Enterobacteria) | 1 - 5 | [2] |

| Pseudomonads and some Gram-positive bacteria | 20 - 50 | [2] |

| Staphylococcus aureus | >30 | [14] |

Table 2: 50% Effective Concentration (EC50)

The EC50 represents the concentration of a drug that gives a half-maximal response.

| Assay | Target Organism | EC50 (µg/mL) | Reference |

| Lpp Processing Inhibition | Escherichia coli | 0.25 | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Myxovirescin A1.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Myxovirescin A1 that inhibits the growth of a specific bacterium.

Protocol:

-

Prepare two-fold serial dilutions of purified Myxovirescin A1 in Luria-Bertani (LB) medium in 96-well microtiter plates.[1][3]

-

Prepare a bacterial inoculum with a final concentration of 5 x 10^5 CFU/mL.[1][3]

-

Add 160 µL of the bacterial culture to each well containing 20 µL of the diluted antibiotic, resulting in a final volume of 180 µL.[3]

-

The MIC is determined as the lowest concentration of the antibiotic that results in no visible bacterial growth.[1][3]

The following diagram illustrates the workflow for MIC determination.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Lpp Processing Inhibition Assay

Objective: To biochemically confirm the inhibition of LspA by Myxovirescin A1 by observing the accumulation of unprocessed prolipoprotein (pro-Lpp).

Protocol:

-

Grow Escherichia coli cells to mid-log phase.

-

Induce the expression of the Lpp lipoprotein.

-

Simultaneously, treat the cells with varying concentrations of Myxovirescin A1 or a known LspA inhibitor like globomycin as a positive control.[1]

-

After a defined incubation period, harvest the cells and prepare total cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot using antibodies specific for Lpp.

-

Visualize the processed (mature) Lpp and unprocessed (pro-Lpp) forms. Unprocessed Lpp will migrate at a higher molecular weight.[1]

-

Quantify the band intensities to determine the concentration of Myxovirescin A1 that inhibits 50% of Lpp processing (EC50).[1]

The following diagram illustrates the logical relationship of this assay.

Figure 3: Logical flow of the Lpp processing inhibition assay.

Translation-Dependent Killing Assay

Objective: To determine if the bactericidal activity of Myxovirescin A1 is dependent on active protein synthesis.

Protocol:

-

Pre-treat a portion of the culture with a translation inhibitor, such as chloramphenicol (20 µg/mL), for 5 minutes at 37°C.[1][3]

-

Add Myxovirescin A1 at its 1x MIC to both the pre-treated and untreated cultures.[1][3] A non-cell-growth-dependent antibiotic like Polymyxin B can be used as a control.[1][11]

-

At various time points, take aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate on LB agar to determine the number of colony-forming units (CFU).[1][3]

-

A lack of killing in the chloramphenicol-treated culture indicates that the bactericidal activity of Myxovirescin A1 is dependent on new protein synthesis.[1]

Resistance Mechanisms

Bacterial resistance to Myxovirescin A1 can arise through two primary genetic mechanisms:

-

Target Overexpression: Overexpression of the lspA gene, which encodes the Type II signal peptidase, can confer resistance to Myxovirescin A1.[1][6]

-

Alteration of a Downstream Process: Mutations in the lpp gene, which encodes the abundant outer membrane Braun's lipoprotein, can also lead to resistance.[1][6] This is thought to alleviate the toxic buildup of mislocalized pro-Lpp.[1][6]

The spontaneous frequency of resistance to Myxovirescin A1 in E. coli has been reported to be low (<10^-8 per cell).[1]

Conclusion

Myxovirescin A1 exhibits a potent bactericidal effect by specifically inhibiting the Type II signal peptidase (LspA), a key enzyme in the bacterial lipoprotein maturation pathway. This targeted inhibition leads to a lethal accumulation of unprocessed prolipoproteins, disrupting the bacterial cell envelope. Its unique mechanism of action and low frequency of resistance make Myxovirescin A1 a promising candidate for further investigation and development in the ongoing search for novel antimicrobial agents. The detailed understanding of its interaction with LspA, supported by structural and biochemical data, provides a solid foundation for rational drug design and optimization efforts.

References

- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. idexx.dk [idexx.dk]

- 13. idexx.com [idexx.com]

- 14. researchgate.net [researchgate.net]

Inhibition of Type II Signal Peptidase (LspA) by Myxovirescin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway, represents a promising target for novel antibiotics. Lipoproteins are critical for a multitude of functions in bacteria, including cell wall synthesis, nutrient uptake, and virulence. Inhibition of LspA disrupts the integrity of the bacterial cell envelope, leading to cell death. Myxovirescin A1, also known as Antibiotic TA, is a macrocyclic lactone produced by myxobacteria that has been identified as a potent inhibitor of LspA.[1][2] This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and key experimental protocols related to the study of Myxovirescin A1's effect on LspA.

Mechanism of Action: Targeting the Lipoprotein Processing Pathway

The bacterial lipoprotein processing pathway is a critical post-translational modification process. In Gram-negative bacteria, it involves three key enzymes: prolipoprotein diacylglyceryl transferase (Lgt), type II signal peptidase (LspA), and apolipoprotein N-acyltransferase (Lnt).[3][4] Lgt first transfers a diacylglyceryl moiety to a conserved cysteine residue in the pre-prolipoprotein. Subsequently, LspA, an aspartyl protease, cleaves the N-terminal signal peptide to produce the prolipoprotein.[3][5] The final maturation step is carried out by Lnt, which acylates the N-terminus of the processed lipoprotein.[4]

Myxovirescin A1 exerts its bactericidal activity by directly inhibiting the LspA cleavage step.[1][6] Structural studies of LspA from Staphylococcus aureus in complex with Myxovirescin A1 have revealed that the antibiotic acts as a non-cleavable tetrahedral intermediate analog.[7][8] It occupies the active site and blocks the catalytic dyad of the aspartyl protease, preventing the processing of prolipoproteins.[3] This inhibition leads to the toxic accumulation of unprocessed prolipoproteins in the bacterial inner membrane, compromising cell envelope integrity and ultimately causing cell death.[1][5]

References

- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

The Antibacterial Spectrum of Ceftazidime-Avibactam Against Gram-Negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antimicrobial agents with potent activity against these resilient pathogens is of paramount importance. This technical guide provides an in-depth overview of the antibacterial spectrum of the combination drug ceftazidime-avibactam, a critical therapeutic option for treating complex Gram-negative infections. Ceftazidime, a third-generation cephalosporin, is paired with avibactam, a broad-spectrum β-lactamase inhibitor. This combination restores the efficacy of ceftazidime against many β-lactamase-producing bacteria. This document will detail the quantitative antibacterial activity, the underlying mechanisms of action, and the experimental protocols used to evaluate the efficacy of this important antibiotic combination.

Quantitative Antibacterial Spectrum

The in vitro activity of ceftazidime-avibactam has been extensively evaluated against a wide range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for ceftazidime-avibactam against key Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Escherichia coli

| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |

| All Isolates | 36,380 (Enterobacteriaceae) | 0.25 | 1 | [1] |

| Meropenem-Resistant | 27 | - | - | [1] |

| ESBL-producing | - | 0.25 | 1 | [2] |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Klebsiella pneumoniae

| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |

| All Isolates | 7,495 | 0.25 | 1 | [1] |

| Meropenem-Resistant | 382 | 0.5 | 2 | [1] |

| Carbapenem-Resistant (CRE) | 513 | 0.5 | 2 | [1] |

| ESBL-producing | 1,063 | 0.25 | 1 | [2] |

| Indian Clinical Isolates | 111 | 0.125 to ≥256 (Range) | - | [3] |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |

| All Isolates | 7,868 | 2 | 4 | [1] |

| Multidrug-Resistant (MDR) | - | 4 | 16 | [2] |

| Meropenem-Nonsusceptible | 628 | 4 | 16 | [1][4] |

| Indian Clinical Isolates | 81 | 0.032 to 128 (Range) | - | [3] |

Mechanism of Action

The efficacy of ceftazidime-avibactam against a broad spectrum of Gram-negative bacteria stems from its dual mechanism of action.[5]

-

Ceftazidime: As a β-lactam antibiotic, ceftazidime targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[6][7] Specifically, ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.[7] By inhibiting these enzymes, ceftazidime disrupts the cross-linking of peptidoglycan, the primary structural component of the cell wall. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6][8]

-

Avibactam: Many Gram-negative bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation.[5] It has a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[5][9] Avibactam forms a covalent, but reversible, bond with the β-lactamase enzyme, rendering it inactive.[9]

The synergistic action of these two components allows ceftazidime to effectively reach its PBP targets in bacteria that would otherwise be resistant.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate determination of an antibiotic's antibacterial spectrum. The following sections provide detailed methodologies for two key in vitro assays: the broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the time-kill assay.

Broth Microdilution for MIC Determination (CLSI Guidelines)

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ceftazidime-avibactam analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of ceftazidime-avibactam in a suitable solvent as recommended by the manufacturer. Avibactam is typically tested at a fixed concentration of 4 µg/mL.

-

Perform serial two-fold dilutions of ceftazidime in CAMHB in the wells of the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

-

Ensure each well contains the fixed concentration of avibactam (4 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

-

Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth. This can be done visually using a reading mirror or with a microplate reader.

-

The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Materials:

-

Flasks or tubes containing CAMHB

-

Ceftazidime-avibactam

-

Standardized bacterial inoculum (prepared as for MIC testing)

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

-

Timer

2. Procedure:

-

Prepare flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without any antibiotic.

-

Inoculate each flask with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubate the flasks at 35°C ± 2°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

-

Plate a defined volume of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

3. Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the bacterial count.

Visualizations

Mechanism of Action of Ceftazidime-Avibactam

Caption: Dual mechanism of action of ceftazidime-avibactam.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Ceftazidime-avibactam is a potent combination antibiotic with a broad spectrum of activity against many clinically important Gram-negative pathogens, including multidrug-resistant strains. Its dual mechanism of action, involving the inhibition of cell wall synthesis by ceftazidime and the protection from enzymatic degradation by avibactam, makes it a valuable tool in the fight against antibiotic resistance. The standardized experimental protocols outlined in this guide are essential for the continued surveillance of its efficacy and for the development of new antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of Gram-negative infections.

References

- 1. Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Ceftazidime used for? [synapse.patsnap.com]

- 9. journals.asm.org [journals.asm.org]

Myxococcus xanthus: A Prolific Source of Novel Secondary Metabolites for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myxococcus xanthus, a Gram-negative, soil-dwelling deltaproteobacterium, has emerged as a significant reservoir of novel secondary metabolites with diverse biological activities. Renowned for its complex social behaviors, including cooperative predation and the formation of multicellular fruiting bodies, this myxobacterium possesses a large genome rich in biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid PKS/NRPS enzymes.[1] This vast biosynthetic potential, much of which remains untapped, positions M. xanthus as a compelling subject for natural product discovery and the development of new therapeutic agents. This guide provides a comprehensive overview of M. xanthus as a source of novel secondary metabolites, detailing its biosynthetic capabilities, key signaling pathways that regulate production, and robust experimental protocols for cultivation, extraction, and purification.

Biosynthetic Potential and Known Secondary Metabolites

The genome of M. xanthus, particularly the well-studied DK1622 strain, harbors a remarkable number of BGCs, indicating a capacity to produce a wide array of secondary metabolites.[1] While many of these clusters are "silent" under standard laboratory conditions, a growing number of bioactive compounds have been identified and characterized. These molecules exhibit a range of activities, including antimicrobial, antifungal, and cytotoxic properties.

Major Classes of Secondary Metabolites from Myxococcus xanthus

Myxococcus xanthus is known to produce several families of secondary metabolites, many of which are synthesized by large, modular PKS and NRPS enzyme complexes. The diversity of these compounds underscores the metabolic versatility of this microorganism.

| Metabolite Class | Examples | Biosynthetic Origin | Reported Biological Activity |

| Myxovirescins | Myxovirescin A | PKS/NRPS | Antibacterial |

| Myxalamids | Myxalamid A, B, C, D, K | PKS | Antifungal, Electron Transport Chain Inhibition |

| Myxochromides | Myxochromide S1, S2, S3 | NRPS | Not well characterized |

| DKxanthenes | DKxanthene-534, -560 | PKS/NRPS | Required for sporulation, Antifungal |

| Myxochelins | Myxochelin A, B | NRPS | Siderophore, Antibacterial, Antiviral, Antitumor |

| Cittilins | Cittilin A | Ribosomally synthesized and post-translationally modified peptide (RiPP) | Not well characterized |

| Myxoprincomides | Myxoprincomide c-506 | NRPS/PKS | Not well characterized |

Quantitative Analysis of Secondary Metabolite Production

The yield of secondary metabolites from M. xanthus can vary significantly depending on the strain, culture conditions, and fermentation process. The following table summarizes reported yields for some of the major secondary metabolites. It is important to note that these values can often be improved through process optimization and genetic engineering.

| Metabolite | Strain | Culture Conditions | Reported Yield | Reference |

| Myxalamids | M. xanthus Mx x12 | Modified Probion liquid medium, 70L fermentor, 32°C, 50 hours | up to 120 mg/L | [2][3] |

| Myxochromide S1 | Corallococcus macrosporus GT-2 (heterologous host) | - | ~350 mg/L | [4] |

| Myxochromide S2 | Corallococcus macrosporus GT-2 (heterologous host) | - | ~250 mg/L | [4] |

| Myxovirescin A | M. xanthus ZE9N-R22 (ribosome engineered) | Flask culture | Significantly improved, but specific mg/L not stated | [5] |

| Epothilones (heterologous) | M. xanthus ZE9N-R22 (ribosome engineered) | 10 L bioreactor | 93.4 mg/L | [5] |

Regulatory Mechanisms: Signaling Pathways Controlling Secondary Metabolism

The production of secondary metabolites in Myxococcus xanthus is tightly regulated and often linked to its complex life cycle, including development and predation. Several key signaling pathways play crucial roles in activating the expression of biosynthetic gene clusters.

The Stringent Response

Nutrient limitation, particularly amino acid starvation, triggers the stringent response in M. xanthus. This is a global regulatory network mediated by the alarmones guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, which are synthesized by the RelA enzyme. The accumulation of (p)ppGpp initiates a cascade of events that includes the activation of developmental pathways and the production of secondary metabolites. This response allows the bacterium to adapt to nutrient-poor conditions by shifting its metabolism from growth to survival, which includes the synthesis of compounds that may aid in predation or competition.

Developmental Signaling: A-Signal and C-Signal

The developmental cycle of M. xanthus, which culminates in the formation of fruiting bodies, is orchestrated by a series of intercellular signals. The A-signal, a mixture of amino acids and peptides, functions as a quorum-sensing signal, accumulating in response to starvation and high cell density. It is an early signal that initiates the developmental program. The C-signal, a cell-surface-associated protein encoded by the csgA gene, is crucial for the later stages of development, including aggregation and sporulation. Both the A-signal and C-signal pathways are interconnected with the stringent response and have been shown to influence the expression of genes involved in secondary metabolism.

Experimental Protocols

The successful isolation and characterization of novel secondary metabolites from M. xanthus rely on optimized and reproducible experimental procedures. This section provides detailed methodologies for the cultivation, extraction, and purification of these valuable compounds.

General Workflow for Secondary Metabolite Discovery

The overall process for obtaining pure secondary metabolites from M. xanthus involves several key stages, from initial cultivation to final purification and characterization.

Protocol 1: Cultivation and Fermentation for Secondary Metabolite Production

This protocol describes a general method for the cultivation and large-scale fermentation of M. xanthus to promote the production of secondary metabolites.

1. Media Preparation:

-

CTT Medium (per liter):

-

Casitone: 10 g

-

MgSO₄·7H₂O (0.8 M solution): 10 mL

-

Tris-HCl (1 M, pH 7.6): 10 mL

-

Distilled H₂O to 1 L

-

Autoclave for 20 minutes at 121°C.

-

-

CYE Medium (per liter):

-

Casitone: 10 g

-

Yeast Extract: 5 g

-

MgSO₄·7H₂O: 1 g

-

Distilled H₂O to 1 L

-

Adjust pH to 7.2 before autoclaving.

-

2. Inoculum Preparation:

-

Inoculate a single colony of M. xanthus from a CTT agar plate into 50 mL of CTT or CYE liquid medium in a 250 mL baffled flask.

-

Incubate at 30-32°C with shaking at 180-200 rpm for 48-72 hours, or until the culture reaches a suitable cell density (OD₆₀₀ of 0.6-0.8).

3. Large-Scale Fermentation:

-

Inoculate a larger volume of CTT or CYE medium (e.g., 1 L in a 2.8 L baffled flask) with the seed culture to an initial OD₆₀₀ of 0.1.

-

Add a sterile adsorber resin, such as Amberlite XAD-16, to the culture medium at a concentration of 1-2% (w/v). This resin sequesters secreted secondary metabolites, preventing potential feedback inhibition and degradation.

-

Incubate at 30-32°C with vigorous shaking (180-200 rpm) for 96 hours or longer, depending on the target metabolite.

Protocol 2: Extraction of Secondary Metabolites

This protocol details the extraction of secondary metabolites from both the cell biomass and the adsorber resin.

1. Harvesting:

-

After fermentation, harvest the cell biomass and adsorber resin by centrifugation at 7,000 rpm for 30 minutes.

-

Wash the pellet with distilled water to remove residual medium components.

2. Solvent Extraction:

-

Method A (Methanol/Ethyl Acetate):

-

Resuspend the cell and resin pellet in methanol and sonicate or shake vigorously for 1-2 hours.

-

Centrifuge to pellet the solids and collect the methanol supernatant.

-

Repeat the extraction of the pellet with ethyl acetate.

-

Combine the methanol and ethyl acetate extracts.

-

-

Method B (Dichloromethane/Methanol):

-

Incubate the pellet with dichloromethane for 15 minutes.

-

Add methanol and vortex, sonicate, and centrifuge to collect the supernatant.

-

Perform a second extraction of the pellet with ethyl acetate.

-

Combine all organic supernatants.[6]

-

3. Crude Extract Preparation:

-

Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude extract, which can be stored at -20°C for further purification.

Protocol 3: Purification of DKxanthenes

This protocol provides a detailed procedure for the purification of DKxanthenes, a class of yellow pigments from M. xanthus.[7]

1. Initial Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the dissolved extract to a silica gel flash chromatography column.

-

Elute the column with a stepwise gradient of solvents, starting from a nonpolar solvent like hexane and gradually increasing the polarity with chloroform and then methanol.

-

Collect fractions and monitor for the presence of the yellow DKxanthene pigments. The DKxanthenes typically elute with pure methanol.

2. Gel Permeation Chromatography:

-

Pool the methanol fractions containing the DKxanthenes and concentrate them.

-

Apply the concentrated fraction to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to further enrich the DKxanthenes.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification is achieved by RP-HPLC.

-

Column: ZORBAX Eclipse XDB-C8 or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 7:3 v/v).

-

Detection: Monitor the elution profile at the characteristic absorbance maximum of DKxanthenes (around 400 nm).

-

Collect the peaks corresponding to the pure DKxanthene derivatives.

Conclusion

Myxococcus xanthus represents a fertile ground for the discovery of novel secondary metabolites with significant potential for applications in medicine and biotechnology. Its complex biology and vast biosynthetic capabilities, coupled with an increasing understanding of its regulatory networks, provide a powerful platform for natural product research. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemical diversity of this fascinating microorganism. Continued investigation into the silent biosynthetic gene clusters and the development of advanced cultivation and genetic engineering strategies will undoubtedly unlock a wealth of new and valuable bioactive compounds from Myxococcus xanthus.

References

- 1. The unique DKxanthene secondary metabolite family from the myxobacterium Myxococcus xanthus is required for developmental sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel expression hosts for complex secondary metabolite megasynthetases: Production of myxochromide in the thermopilic isolate Corallococcus macrosporus GT-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome engineering of Myxococcus xanthus for enhancing the heterologous production of epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The unique DKxanthene secondary metabolite family from the myxobacterium Myxococcus xanthus is required for developmental sporulation - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Molecular Target of Antibiotic TA in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic TA, also known as Myxovirescin, is a macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus virescens. It exhibits potent bactericidal activity, particularly against Gram-negative bacteria such as Escherichia coli. Understanding the precise molecular target and mechanism of action of novel antibiotics is paramount for the development of new therapeutic agents and for combating the growing threat of antimicrobial resistance. This technical guide provides an in-depth overview of the molecular target of this compound in E. coli, detailing the experimental methodologies used for its identification, presenting key quantitative data, and visualizing the relevant biological pathways and experimental workflows.

The Molecular Target: Type II Signal Peptidase (LspA)

The primary molecular target of this compound in E. coli is the Type II Signal Peptidase (LspA) .[1][2] LspA is an essential inner membrane aspartic protease responsible for a crucial step in the bacterial lipoprotein maturation pathway.[1][2]

Mechanism of Action

This compound inhibits the enzymatic activity of LspA. This inhibition disrupts the processing of prolipoproteins, which are precursors to mature lipoproteins. Specifically, LspA cleaves the signal peptide from prolipoproteins after they have been lipidated by prolipoprotein diacylglyceryl transferase (Lgt). By blocking LspA, this compound causes an accumulation of unprocessed prolipoproteins in the inner membrane. This accumulation is toxic to the bacterial cell and leads to downstream effects, including the formation of lethal cross-links between the cell membrane and the cell wall, ultimately resulting in cell death.[1] The bactericidal activity of this compound is dependent on active cell growth and protein synthesis.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound (Myxovirescin) against E. coli.

| Compound | E. coli Strain | MIC (µg/mL) | Reference |

| This compound | MG1655 | 4 | [1] |

| This compound | YX127 (lpp::Tn10) | 4 | [1] |

| Polymyxin B | MG1655 | 0.5 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Polymyxin B against E. coli strains.

| Compound | Assay | EC50 | Notes | Reference |

| This compound | Lpp Processing Inhibition | 0.25 µg/mL | 50% effective concentration to inhibit Lpp processing in whole cells. | [1] |

| Globomycin | Lpp Processing Inhibition | 2 µg/mL | Known LspA inhibitor, used as a positive control. | [1] |

Table 2: 50% Effective Concentrations (EC50) for Inhibition of Lipoprotein Processing.

Experimental Protocols for Target Identification

The identification of LspA as the molecular target of this compound was primarily achieved through two complementary genetic approaches: screening for overexpression resistance and isolation of resistant mutants.

Screening of the ASKA E. coli ORF Library for Overexpression Resistance

This method is based on the principle that overexpression of the target protein can lead to resistance to an inhibitor.

Objective: To identify E. coli genes that, when overexpressed, confer resistance to this compound.

Methodology:

-

Library Preparation: The ASKA (A Complete Set of E. coli K-12 ORF Archive) library, a collection of plasmids each containing a single E. coli open reading frame (ORF) under an inducible promoter, is introduced into a suitable E. coli host strain (e.g., W3110 imp4213).[3] The transformed cells are pooled.

-

Enrichment of Resistant Clones: The pooled library is cultured in liquid medium containing a sub-lethal concentration of this compound. The culture is subjected to multiple rounds of enrichment by passaging the surviving cells into fresh medium with increasing concentrations of the antibiotic.[3]

-

Isolation and Identification of Plasmids: After several rounds of enrichment, plasmids are isolated from the resistant population. The ORF inserts in these plasmids are identified by DNA sequencing.[3]

-

Confirmation: The identified gene(s) are individually re-transformed into a fresh host strain to confirm that their overexpression confers resistance to this compound.[1] In the case of this compound, this screening identified the lspA gene.[1][2]

Isolation and Characterization of this compound-Resistant Mutants

This classical genetic approach involves selecting for spontaneous mutants that can grow in the presence of a lethal concentration of the antibiotic.

Objective: To isolate and identify mutations in the E. coli chromosome that confer resistance to this compound.

Methodology:

-

Mutant Selection: A large population of wild-type E. coli cells (e.g., 10^9 to 10^10 cells) is plated on agar medium containing a lethal concentration of this compound.

-

Isolation of Resistant Colonies: Colonies that grow on the selective plates are isolated and re-streaked on fresh selective medium to confirm their resistance phenotype.

-

Genetic Mapping and Identification: The mutation responsible for resistance is mapped in the bacterial chromosome using techniques such as P1 transduction or whole-genome sequencing of the resistant mutant. For this compound, a resistant mutant was found to have an insertion in the lpp gene, which encodes the abundant Braun's lipoprotein, a major substrate of LspA.[1][2] This finding provided strong evidence that the LspA pathway was the target.

Biochemical Assay for Prolipoprotein Processing

This biochemical experiment directly assesses the effect of this compound on the enzymatic activity of LspA in whole cells.

Objective: To determine if this compound inhibits the processing of a known LspA substrate, prolipoprotein (pro-Lpp), to its mature form.

Methodology:

-

Strain and Plasmid: An E. coli strain with a deletion of the endogenous lpp gene is used. This strain is transformed with a plasmid carrying the lpp gene under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter).[1]

-

Induction and Inhibition: The culture is grown to mid-log phase. Expression of pro-Lpp is induced by adding the inducer (e.g., arabinose). Simultaneously, different concentrations of this compound (or a known LspA inhibitor like globomycin as a positive control) are added to the cultures.[1]

-

Protein Extraction and Western Blotting: After a defined incubation period, total protein is extracted from the cells. The protein samples are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

Detection: The membrane is probed with an antibody specific for Lpp. The unprocessed (pro-Lpp) and mature forms of the lipoprotein can be distinguished by their different molecular weights.[1] A buildup of the higher molecular weight pro-Lpp in the presence of this compound indicates inhibition of LspA.[1]

Visualizations

Signaling Pathway: Lipoprotein Maturation in E. coli

Caption: The lipoprotein maturation pathway in E. coli and the inhibitory action of this compound on LspA.

Experimental Workflow: Target Identification via ASKA Library Screen

Caption: Workflow for identifying the molecular target of this compound using the ASKA E. coli ORF library.

Logical Relationship: Evidence Supporting LspA as the Target

Caption: Converging lines of evidence supporting LspA as the molecular target of this compound.

Conclusion

References

- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Escherichia coli ASKA Clone Library Harboring tRNA-Specific Adenosine Deaminase (tadA) Reveals Resistance towards Xanthorrhizol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Pharmacology of Myxovirescin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage pharmacological research on Myxovirescin A1, also known as Antibiotic TA. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and potential as an antibacterial agent.

Introduction

Myxovirescin A1 is a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1][2] A key characteristic of Myxovirescin A1 is its novel structure and specific mode of action, which distinguishes it from many existing classes of antibiotics.[1][3] This specificity, coupled with a lack of toxicity towards eukaryotic cells, makes it a promising candidate for further drug development.[1]

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

The primary molecular target of Myxovirescin A1 is the Type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][3][4] LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation and localization of lipoproteins to the bacterial cell envelope.[3][5]

By inhibiting LspA, Myxovirescin A1 disrupts the proper processing of lipoproteins.[1][3] This leads to an accumulation of unprocessed prolipoproteins in the inner membrane, which is toxic to the bacterial cell and ultimately results in cell death.[3][4] The bactericidal activity of Myxovirescin A1 is dependent on active cell growth and protein synthesis.[1][4]

The inhibition of LspA by Myxovirescin A1 has been confirmed through both genetic and biochemical studies.[1][4] Genetic approaches involved the screening of E. coli mutant libraries to identify genes that, when overexpressed or mutated, confer resistance to the antibiotic.[1][3] These screens consistently identified the lspA gene.[1][3] Biochemical assays, such as Western blot analysis, have demonstrated that Myxovirescin A1 directly inhibits the processing of lipoproteins like Lpp in whole cells.[1][6]

Signaling Pathway and Inhibition

The following diagram illustrates the bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1.

Quantitative Data

The following tables summarize the quantitative data from early-stage research on Myxovirescin A1, focusing on its antibacterial activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Myxovirescin A1 (TA) and Globomycin against E. coli

| Strain | Relevant Genotype | Myxovirescin A1 (TA) MIC (µg/ml) | Globomycin MIC (µg/ml) |

| YX127 | lpp::Tn10, p-PBAD-lpp | 4 | 32 |

Data sourced from Xiao et al., 2012.[1][6]

Table 2: Antibacterial Spectrum of Myxovirescin A

| Bacterial Species | Gram Stain | Activity | Concentration for Inhibition (µg/ml) |

| Enterobacteria | Negative | Bactericidal | 1 - 5 |

| Pseudomonas spp. | Negative | Inhibitory | 20 - 50 |

| Gram-positive bacteria | Positive | Inhibitory | 20 - 50 |

Data sourced from Gerth et al., 1982.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Myxovirescin A1's pharmacology.

This protocol outlines the method used to identify the molecular target of Myxovirescin A1 by screening for resistant clones in an E. coli overexpression library.[1][7]

Protocol Steps:

-

Preparation of Myxovirescin A1 Plates: A lawn of a Myxovirescin A1 overproducing strain of M. xanthus is grown on an appropriate agar medium.[1][4] This creates a zone of antibiotic production.

-

ASKA Library Screening: The comprehensive ASKA plasmid library, which contains clones of E. coli each overexpressing a specific open reading frame (ORF), is screened for resistance.[1][4]

-

Identification of Resistant Clones: The library is replica-plated onto the M. xanthus lawns. Clones that are able to grow in the presence of Myxovirescin A1 are identified as resistant.[1]

-

Isolation and Sequencing: The plasmids from the resistant clones are isolated and the overexpressed gene is identified by DNA sequencing.[3] In the case of Myxovirescin A1, the gene identified was lspA, encoding the Type II signal peptidase.[1][3]

This protocol describes the biochemical validation of LspA inhibition by Myxovirescin A1 by observing the processing of the lipoprotein Lpp.[1][6]

Protocol Steps:

-

Cell Culture and Treatment: An E. coli strain engineered to express the lipoprotein Lpp under an inducible promoter is cultured. The cultures are then treated with different concentrations of Myxovirescin A1 or a control inhibitor like globomycin.[1][6]

-

Induction and Lysis: Lpp expression is induced, and after a set time, the cells are harvested and lysed to extract total protein.[6]

-

SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific to Lpp, followed by a secondary antibody conjugated to a detectable enzyme.[6]

-

Analysis: The presence and relative amounts of the unprocessed (pro-Lpp) and mature forms of Lpp are visualized. An accumulation of the higher molecular weight pro-Lpp in the presence of Myxovirescin A1 indicates inhibition of LspA-mediated processing.[1][6]

This protocol is a standard method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[4]

Protocol Steps:

-

Serial Dilution: A two-fold serial dilution of Myxovirescin A1 is prepared in a liquid growth medium in a 96-well microtiter plate.[4]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli).[4]

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of Myxovirescin A1 at which no visible growth of the bacterium is observed.[4]

Conclusion and Future Directions

Early-stage pharmacological research has firmly established Myxovirescin A1 as a potent inhibitor of the bacterial Type II signal peptidase, LspA. This specific mechanism of action, combined with its bactericidal activity against Gram-negative pathogens, positions Myxovirescin A1 as a valuable lead compound in the development of new antibiotics.

Future research should focus on several key areas:

-

Structural Biology: Elucidating the co-crystal structure of Myxovirescin A1 bound to LspA would provide critical insights for rational drug design and lead optimization.[1][4]

-

In Vivo Efficacy: While in vitro activity is well-documented, further studies are needed to evaluate the efficacy of Myxovirescin A1 in animal models of infection.

-

Spectrum of Activity: A broader characterization of its activity against a wider range of clinical isolates, including multidrug-resistant strains, is warranted.

-

Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Myxovirescin A1 is essential for its development as a therapeutic agent.

By continuing to explore the unique properties of Myxovirescin A1, the scientific community can work towards harnessing its potential to address the growing challenge of antibiotic resistance.

References

- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Myxovirescin A1 Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin A1, also known as antibiotic TA, is a potent antibiotic produced by the gliding bacteria Myxococcus xanthus and Myxococcus virescens.[1][2][3] It exhibits broad-spectrum activity against Gram-negative bacteria and is of significant interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of Myxovirescin A1 from bacterial cultures, based on established methodologies. The protocol is designed to guide researchers in obtaining highly pure Myxovirescin A1 for further study and development.

Producing Organism and Culture Conditions

Myxovirescin A1 can be reliably produced by fermenting Myxococcus xanthus strain DK1622 or TA, or Myxococcus virescens strain Mx v48.[1][2][3] Optimal production is achieved under specific culture conditions.

Table 1: Culture and Fermentation Parameters for Myxovirescin A1 Production

| Parameter | Value/Condition |

| Producing Organism | Myxococcus xanthus DK1622 |

| Culture Medium | CTT Medium |

| Medium Composition | 1% Casitone, 10 mM Tris-HCl (pH 7.6), 8 mM MgSO₄, 1 mM KH₂PO₄ |

| Incubation Temperature | 33°C |

| Agitation | 200 rpm |

| Fermentation Time | 72-96 hours |

Note: Antibiotic production can be significantly inhibited if the concentration of protein hydrolysate (e.g., Casitone) in the production medium exceeds 1%.[1]

Experimental Protocols

Fermentation of Myxococcus xanthus

This protocol describes the cultivation of Myxococcus xanthus for the production of Myxovirescin A1.

Materials:

-

Myxococcus xanthus DK1622 seed culture

-

CTT medium (autoclaved)

-

Erlenmeyer flasks (baffled for improved aeration)

-

Shaking incubator

Procedure:

-

Inoculate a 50 mL seed culture of CTT medium with a single colony or glycerol stock of M. xanthus DK1622.

-

Incubate the seed culture at 33°C with shaking at 200 rpm for 48 hours.

-

Use the seed culture to inoculate a larger production culture (e.g., 1 L of CTT medium in a 2.8 L baffled flask) at a 1:100 (v/v) ratio.

-

Incubate the production culture at 33°C with shaking at 200 rpm for 72-96 hours.

Extraction of Myxovirescin A1

This protocol details the extraction of the crude Myxovirescin A1 from the fermentation broth. A 100 mL culture of M. xanthus DK1622 has been reported to yield approximately 100 µL of crude extract.[2]

Materials:

-

Fermentation broth

-

Chloroform

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Separate the supernatant from the cell pellet.

-

Transfer the supernatant to a separatory funnel.

-

Extract the supernatant three times with an equal volume of chloroform.

-

Pool the organic (chloroform) layers.

-

Concentrate the pooled organic extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of Myxovirescin A1